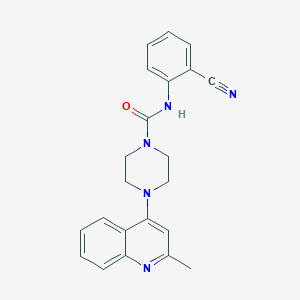
A-Amylase/
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Amylase is an enzyme that catalyzes the hydrolysis of starch into sugars. It is a member of the glycoside hydrolase family and is found in various organisms, including humans, animals, plants, and microbes. In humans, it is produced in the salivary glands and pancreas, playing a crucial role in the digestive process by breaking down complex carbohydrates into simpler sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Amylase can be synthesized through microbial fermentation, primarily using bacteria, fungi, and yeast. The production process involves optimizing various parameters such as temperature, pH, and nutrient sources to maximize enzyme yield. Recombinant DNA technology is also employed to enhance production efficiency .
Industrial Production Methods: Industrially, Alpha-Amylase is produced using submerged fermentation techniques. Microbial strains are cultured in large bioreactors under controlled conditions. The enzyme is then extracted, purified, and formulated for various applications. Key reagents used in the preparation include sodium phosphate, sodium chloride, and starch solutions .
Chemical Reactions Analysis
Types of Reactions: Alpha-Amylase primarily undergoes hydrolysis reactions, breaking down alpha-1,4-glycosidic linkages in starch molecules to produce maltose, glucose, and dextrins .
Common Reagents and Conditions: The enzyme operates optimally at a pH range of 6.7 to 7.0 and requires calcium ions for stability and activity. Common reagents include sodium phosphate buffers and starch substrates .
Major Products: The major products formed from the hydrolysis of starch by Alpha-Amylase are maltose, glucose, and dextrins .
Scientific Research Applications
Alpha-Amylase has a wide range of applications in various fields:
Chemistry: Used in analytical techniques to measure starch content in samples.
Biology: Studied for its role in metabolic pathways and digestive processes.
Medicine: Employed in diagnostic assays to measure enzyme levels in bodily fluids, which can indicate pancreatic function.
Industry: Utilized in the food industry for starch conversion, in the textile industry for desizing fabrics, and in the paper industry for starch modification
Mechanism of Action
Alpha-Amylase catalyzes the hydrolysis of starch through a double-displacement mechanism. The enzyme’s active site contains aspartate and glutamate residues that act as a catalytic nucleophile and general acid/base, respectively. Calcium ions are essential for maintaining the enzyme’s structural integrity and activity .
Comparison with Similar Compounds
Beta-Amylase: Found in plants and microbes, it hydrolyzes starch to produce maltose but operates optimally at a lower pH than Alpha-Amylase.
Gamma-Amylase: Known for its ability to cleave glycosidic linkages in acidic environments, producing glucose.
Uniqueness: Alpha-Amylase is unique due to its widespread presence in various organisms and its ability to function efficiently at neutral pH levels. Its broad range of applications and ease of production make it a valuable enzyme in both scientific research and industrial processes .
Properties
IUPAC Name |
(E)-1-(1H-indol-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-4-11-9(3-1)5-10(15-11)6-14-16-7-12-13-8-16/h1-8,15H/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAIKVXQWSGKCO-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B6097789.png)
![3-(6-methoxy-2-naphthoyl)-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6097804.png)
![2-mercapto-3-[3-(4-morpholinyl)propyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6097811.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide](/img/structure/B6097819.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6097830.png)
![2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6097837.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6097844.png)
![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6097849.png)

![2-[(3,5-DIMETHYLANILINO)METHYLENE]-5-(2-FURYL)-1,3-CYCLOHEXANEDIONE](/img/structure/B6097857.png)
![[1-(3-Chlorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6097868.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6097880.png)
![4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6097881.png)

